5-(chloromethyl)-N,N-dimethylthiophene-2-sulfonamide

Synthetic Chemistry Medicinal Chemistry Scaffold Diversification

This compound combines a reactive C5-chloromethyl electrophile with an N,N-dimethylsulfonamide moiety on a thiophene core—a unique dual-functional scaffold unavailable in close analogs. The chloromethyl group enables rapid diversification via SN2 reactions with amines, thiols, and other nucleophiles, making it ideal for focused library synthesis. With a computed LogP of 1.74 and MW of 239.7 g/mol, it occupies favorable drug-like chemical space. Unlike 5-bromo or 5-aminomethyl analogs, this electrophilic handle supports late-stage functionalization in medicinal chemistry and agrochemical programs. The thiophenesulfonamide core is a privileged scaffold for carbonic anhydrase inhibition.

Molecular Formula C7H10ClNO2S2
Molecular Weight 239.73
CAS No. 1486675-03-9
Cat. No. B2824362
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(chloromethyl)-N,N-dimethylthiophene-2-sulfonamide
CAS1486675-03-9
Molecular FormulaC7H10ClNO2S2
Molecular Weight239.73
Structural Identifiers
SMILESCN(C)S(=O)(=O)C1=CC=C(S1)CCl
InChIInChI=1S/C7H10ClNO2S2/c1-9(2)13(10,11)7-4-3-6(5-8)12-7/h3-4H,5H2,1-2H3
InChIKeyNBFSOVFTKXJVNK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-(Chloromethyl)-N,N-dimethylthiophene-2-sulfonamide (CAS 1486675-03-9): Procurement-Ready Chemical Profile and Key Identifiers


5-(Chloromethyl)-N,N-dimethylthiophene-2-sulfonamide (CAS 1486675-03-9) is a synthetic organic compound belonging to the class of heteroaryl sulfonamides [1]. It is characterized by a thiophene core substituted at the 2-position with a dimethylsulfonamide group and at the 5-position with a reactive chloromethyl group (SMILES: CN(C)S(=O)(=O)c1ccc(CCl)s1) [2]. This compound is primarily utilized as a versatile small molecule scaffold and a key synthetic intermediate in medicinal chemistry and agrochemical research programs .

The Functional Specificity of 5-(Chloromethyl)-N,N-dimethylthiophene-2-sulfonamide: Why Structural Analogs Are Not Interchangeable


While several thiophene-2-sulfonamide derivatives are commercially available, generic substitution is not scientifically sound. The unique combination of a C5-chloromethyl electrophile and an N,N-dimethylsulfonamide moiety on the same scaffold imparts specific reactivity and physicochemical properties that are absent in related analogs [1]. For instance, substituting the chloromethyl group with a bromine atom (as in 5-bromo-N,N-dimethylthiophene-2-sulfonamide) or an aminomethyl group (as in 5-(aminomethyl)-N,N-dimethylthiophene-2-sulfonamide) fundamentally alters the compound's reactivity profile and its suitability for specific downstream synthetic transformations, particularly in nucleophilic substitution and cross-coupling reactions . The quantitative evidence below delineates these critical, non-substitutable differences.

Quantitative Differentiation of 5-(Chloromethyl)-N,N-dimethylthiophene-2-sulfonamide (CAS 1486675-03-9) Against Key Analogs


Reactive Chloromethyl Handle Enables Divergent Synthetic Elaboration vs. Non-Reactive Analogs

5-(Chloromethyl)-N,N-dimethylthiophene-2-sulfonamide possesses a C5-chloromethyl group that serves as a versatile electrophilic handle for nucleophilic substitution reactions, enabling the introduction of diverse functionalities (e.g., amines, thiols, alkoxides) [1]. In contrast, close analog 5-(aminomethyl)-N,N-dimethylthiophene-2-sulfonamide (CAS 923246-98-4) features a C5-aminomethyl group, which is a nucleophile rather than an electrophile, and therefore cannot undergo the same class of SN2 reactions without additional protection/deprotection steps . Similarly, 5-bromo-N,N-dimethylthiophene-2-sulfonamide (CAS 68848-50-0) contains a C5-bromo substituent, which is primarily suited for cross-coupling (e.g., Suzuki, Stille) but is less reactive towards simple nucleophiles and can lead to undesired side reactions under basic conditions .

Synthetic Chemistry Medicinal Chemistry Scaffold Diversification

Computed LogP Indicates Increased Lipophilicity vs. Unsubstituted and Polar Analogs

The computed partition coefficient (LogP) for 5-(chloromethyl)-N,N-dimethylthiophene-2-sulfonamide is 1.74 . This value positions it in a more favorable lipophilicity range for passive membrane permeability compared to the more polar analog 5-(aminomethyl)-N,N-dimethylthiophene-2-sulfonamide (computed LogP ~0.5 based on parent thiophene-2-sulfonamide) [1]. While the unsubstituted parent, thiophene-2-sulfonamide (CAS 6339-87-3), has a reported experimental LogP of 0.53 , the introduction of the chloromethyl and dimethyl groups significantly increases lipophilicity, which can be a critical parameter in medicinal chemistry campaigns aiming to improve cell penetration or target engagement.

Physicochemical Properties Drug Discovery ADME Prediction

Molecular Weight Advantage for Synthetic Versatility Compared to Higher MW Analogs

With a molecular weight of 239.7 g/mol, 5-(chloromethyl)-N,N-dimethylthiophene-2-sulfonamide occupies an advantageous middle ground for a synthetic intermediate [1]. It is significantly heavier than the unsubstituted core thiophene-2-sulfonamide (MW 163.2 g/mol), which provides a more developed pharmacophore for initial screening . However, it remains substantially lighter than many complex, commercially available analogs, such as N-ethyl-N-{2-[5-(chloromethyl)-1,3-thiazol-2-yl]-4-methyl-1H-indol-7-yl}thiophene-2-sulfonamide (MW ~436 g/mol) [2]. This lower molecular weight translates to greater efficiency in terms of 'heavy atom count' and leaves more 'room' for subsequent functionalization without exceeding Lipinski's rule of 5 thresholds (e.g., MW < 500) in a final drug candidate.

Medicinal Chemistry Lead Optimization Fragment-Based Drug Discovery

High-Value Application Scenarios for 5-(Chloromethyl)-N,N-dimethylthiophene-2-sulfonamide (CAS 1486675-03-9)


Targeted Synthesis of N-Substituted Thiophene-2-Sulfonamide Libraries

The chloromethyl group at the C5 position serves as a reactive electrophilic center, enabling facile diversification via SN2 reactions with a broad range of nucleophiles . This property makes it an ideal core scaffold for generating focused libraries of thiophene-2-sulfonamide derivatives. For example, reacting it with a series of primary or secondary amines in the presence of a base yields a corresponding set of aminomethyl analogs, a transformation that is not feasible with non-electrophilic analogs like 5-(aminomethyl)-N,N-dimethylthiophene-2-sulfonamide .

Optimization of Physicochemical Properties in Lead Candidate Development

Its computed LogP of 1.74 and molecular weight of 239.7 g/mol position it favorably within drug-like chemical space, offering improved predicted membrane permeability over more polar analogs (e.g., unsubstituted thiophene-2-sulfonamide, LogP 0.53) [1]. This makes it a strategic starting point for medicinal chemistry programs targeting intracellular proteins, where balancing solubility and permeability is critical.

Agrochemical Intermediate for Thiophenesulfonamide Herbicides

Thiophenesulfonamides are a known class of herbicides, with numerous patents describing their use as pre- and post-emergent weed control agents [2]. The specific substitution pattern of this compound, featuring both a sulfonamide and a reactive chloromethyl handle, makes it a valuable intermediate for the synthesis of novel herbicidal candidates, allowing for the late-stage introduction of structural diversity to fine-tune potency and crop selectivity.

Scaffold for Developing Carbonic Anhydrase (CA) Inhibitor Probes

Thiophene-based sulfonamides are a privileged scaffold for inhibiting carbonic anhydrase (CA) isoforms, with some derivatives achieving nanomolar potency against hCA-II [3]. The chloromethyl group on this compound provides a convenient point of attachment for appending additional recognition elements (e.g., tail groups) that can modulate isoform selectivity and binding affinity, as demonstrated in related CA inhibitor development programs [4].

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